N-{2-[(2-methylquinolin-8-yl)oxy]ethyl}acetamide
Description
N-{2-[(2-Methylquinolin-8-yl)oxy]ethyl}acetamide is a quinoline-derived acetamide compound characterized by a 2-methyl-substituted quinoline core linked via an ethoxy bridge to an acetamide group. This compound is structurally tailored for applications in medicinal chemistry, where quinoline derivatives are often explored for antimicrobial, anticancer, or receptor-targeting properties . However, commercial availability of this compound is currently discontinued, suggesting challenges in synthesis, stability, or scalability .
Properties
IUPAC Name |
N-[2-(2-methylquinolin-8-yl)oxyethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-6-7-12-4-3-5-13(14(12)16-10)18-9-8-15-11(2)17/h3-7H,8-9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUXKACRHUHDBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCNC(=O)C)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-methylquinolin-8-yl)oxy]ethyl}acetamide typically involves the reaction of 2-methyl-8-quinolinol with ethyl bromoacetate to form an intermediate, which is then reacted with acetamide. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-methylquinolin-8-yl)oxy]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
N-{2-[(2-methylquinolin-8-yl)oxy]ethyl}acetamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound has potential as an inhibitor in enzymatic reactions, particularly in the study of enzyme kinetics.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the treatment of diseases involving oxidative stress.
Mechanism of Action
The mechanism of action of N-{2-[(2-methylquinolin-8-yl)oxy]ethyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Table 1: Structural Features of Quinoline-Based Acetamides
Key Observations :
- Substituent Effects : The ethyl linker in the target compound balances flexibility and hydrophilicity, whereas bulkier groups (e.g., cyclohexyl in ) enhance lipophilicity but may reduce solubility.
- Crystal Packing : N-Methyl-N-phenyl derivatives exhibit intermolecular hydrogen bonding (O–H⋯N/O) influencing crystallinity and stability .
Key Observations :
- Intermediates: Chloroacetamides (e.g., 2-chloro-N-aryl derivatives) are critical intermediates for coupling with hydroxylated quinolines .
- Reaction Conditions : Polar aprotic solvents (DMF) and catalysts (NaI) are common for nucleophilic substitution reactions .
Physicochemical and Toxicological Properties
Key Observations :
- Toxicity : Cyclohexyl-substituted acetamide shows acute oral toxicity (Category 4) and skin irritation, highlighting the impact of bulky substituents on safety profiles.
- Solubility : Ethyl and phenyl groups enhance aqueous solubility compared to cyclohexyl derivatives.
Research Implications
- Medicinal Chemistry: Quinoline-acetamide hybrids are promising scaffolds for drug discovery. The target compound’s ethyl linker may optimize bioavailability compared to bulkier analogs.
- Material Science : Crystallinity and hydrogen-bonding patterns (e.g., in ) are critical for designing stable solid-state formulations.
Biological Activity
N-{2-[(2-methylquinolin-8-yl)oxy]ethyl}acetamide is a compound characterized by its unique structure, which includes a quinoline moiety linked to an acetamide group through an ethoxy bridge. Its molecular formula is C14H16N2O2, and it has garnered interest in various fields, particularly in biological and medicinal chemistry due to its potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The quinoline moiety can intercalate with DNA, influencing transcription and replication processes. Additionally, the compound has been identified as a potential inhibitor of certain enzymes, which modulates their activity and may lead to therapeutic effects in various diseases.
Enzymatic Inhibition
Research indicates that this compound exhibits inhibitory effects on key enzymes involved in neurodegenerative diseases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the breakdown of neurotransmitters, and their inhibition can enhance cholinergic signaling.
Table 1: Inhibitory Potency of this compound
Antioxidant Activity
The compound has also been studied for its antioxidant properties. It is believed to mitigate oxidative stress, which is implicated in various pathological conditions, including neurodegenerative diseases. The antioxidant capacity may be linked to its structural features that allow it to scavenge free radicals effectively.
Case Study 1: Neuroprotective Effects
A study highlighted the neuroprotective effects of this compound in models of oxidative stress. The compound demonstrated significant reductions in markers of oxidative damage and improved neuronal survival rates. This suggests potential applications in treating conditions like Alzheimer's disease.
Case Study 2: Enzyme Kinetics
In enzyme kinetics studies, this compound was shown to act as a reversible inhibitor of AChE. The binding interactions were characterized through molecular docking studies, revealing key amino acid interactions that contribute to its inhibitory potency.
Comparison with Similar Compounds
This compound shares structural similarities with other quinoline derivatives but stands out due to its unique ethoxy bridge and acetamide group. This structural uniqueness contributes to its distinct biological properties compared to related compounds.
Table 2: Comparison of Biological Activities
| Compound | Structure Features | AChE Inhibition | Antioxidant Activity |
|---|---|---|---|
| This compound | Quinoline + Acetamide + Ethoxy | TBD | Moderate |
| 2-Methylquinolin-8-yloxyacetate | Quinoline + Acetate | Low | Low |
| 8-Hydroxyquinoline | Hydroxyl Group | Moderate | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
